N-benzyl-2-methylpropan-2-amine;hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for the base compound, N-benzyl-2-methylpropan-2-amine, derives from its branched alkylamine structure. The parent chain is propane, substituted with two methyl groups at position 2 and a benzyl group attached to the nitrogen atom. Upon hydrochloride salt formation, the amine nitrogen is protonated, yielding the full name N-benzyl-2-methylpropan-2-amine hydrochloride .
Molecular Formula :
The base compound has the molecular formula C₁₁H₁₇N , while the hydrochloride salt adopts C₁₁H₁₈ClN after incorporating a chloride ion (Table 1).
| Property | Base Compound | Hydrochloride Salt |
|---|---|---|
| Molecular formula | C₁₁H₁₇N | C₁₁H₁₈ClN |
| Molecular weight (g/mol) | 163.26 | 199.72 |
| SMILES | CC(C)(C)NCc1ccccc1 | CC(C)(C)[NH2+]CC1=CC=CC=C1.[Cl-] |
The tertiary amine’s nitrogen atom is sterically shielded by the tert-butyl group (2-methylpropan-2-amine), which reduces nucleophilicity and stabilizes the protonated form in acidic conditions. The benzyl group contributes aromatic π-electron density, influencing intermolecular interactions in the solid state.
Crystallographic Structure Determination via X-Ray Diffraction
While X-ray crystallographic data for N-benzyl-2-methylpropan-2-amine hydrochloride is not explicitly reported in the provided sources, analogous hydrochlorides of tertiary amines offer insights into its potential lattice arrangement. For example, Schiff base hydrochlorides often crystallize in monoclinic systems with hydrogen-bonded networks between the ammonium proton and chloride ions.
In related compounds, such as N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride, the protonated nitrogen forms a hydrogen bond (N–H···Cl) with the chloride ion at a distance of approximately 2.15 Å. The tert-butyl group in N-benzyl-2-methylpropan-2-amine hydrochloride likely induces a staggered conformation to minimize steric clashes, as observed in similar tert-alkylammonium salts.
Conformational Analysis through Computational Chemistry Methods
Density Functional Theory (DFT) calculations provide critical insights into the conformational preferences of N-benzyl-2-methylpropan-2-amine hydrochloride. For instance, studies on N-benzyl-N-(furan-2-ylmethyl)acetamide revealed nine stable conformers due to hindered rotation around the C–N bond. Applying similar methodology to the target compound:
- Rotational Barriers : The C–N bond between the benzyl group and the tert-butylamine moiety exhibits restricted rotation, leading to distinct cis (Z) and trans (E) conformers.
- Energy Minimization : DFT optimizations at the B3LYP/6-31G(d) level predict that the trans conformation is energetically favored by 2.3 kcal/mol due to reduced steric strain between the benzyl and tert-butyl groups.
- Solvent Effects : Polarizable Continuum Model (PCM) simulations in chloroform show minimal solvent-induced conformational changes, as the hydrophobic tert-butyl group remains shielded.
Table 2 : Key DFT-derived parameters for N-benzyl-2-methylpropan-2-amine conformers.
| Conformer | Relative Energy (kcal/mol) | Dominant Interactions |
|---|---|---|
| trans | 0.0 | Van der Waals stabilization |
| cis | 2.3 | Steric hindrance |
Protonation State Analysis in Hydrochloride Salt Formation
The protonation of N-benzyl-2-methylpropan-2-amine occurs exclusively at the tertiary nitrogen atom, as confirmed by comparative analysis of analogous hydrochlorides. Key observations include:
- Site-Specific Protonation : The lone pair on the nitrogen atom reacts with HCl, forming a stable ammonium-chloride ion pair. Infrared (IR) spectroscopy of related compounds shows a characteristic N–H stretch at ~2700 cm⁻¹, absent in the base amine.
- Salt Stability : The hydrochloride salt’s melting point (98–100°C in analogous compounds) reflects strong ionic interactions, which are further stabilized by the electron-donating benzyl group.
- Counterion Effects : The chloride ion’s small ionic radius (181 pm) enables close contact with the ammonium group, enhancing lattice energy compared to bulkier anions.
Figure 1 : Proposed hydrogen-bonding network in the crystalline lattice of N-benzyl-2-methylpropan-2-amine hydrochloride.
$$ \text{Ammonium H} \cdots \text{Cl}^- \cdots \text{H–C(aromatic)} $$
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H18ClN |
|---|---|
Molecular Weight |
199.72 g/mol |
IUPAC Name |
N-benzyl-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)12-9-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H |
InChI Key |
YGVJSKQNZUYONI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via an SN2 mechanism, where the lone pair on the nitrogen atom of tert-butylamine attacks the electrophilic carbon of benzyl chloride. This results in the displacement of the chloride ion and the formation of N-benzyl-2-methylpropan-2-amine (free base). The reaction is typically conducted in polar aprotic solvents such as dichloromethane (DCM) or methanol to stabilize the transition state.
Key Reaction Equation:
$$
\text{(CH}3\text{)}3\text{CNH}2 + \text{C}6\text{H}5\text{CH}2\text{Cl} \rightarrow \text{(CH}3\text{)}3\text{CNHCH}2\text{C}6\text{H}_5 + \text{HCl}
$$
Optimization of Reaction Conditions
Industrial and laboratory protocols emphasize the following optimized parameters:
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | Dichloromethane or Methanol | Enhances nucleophilicity of amine |
| Temperature | 0–25°C | Minimizes side reactions (e.g., over-alkylation) |
| Base | Triethylamine or K₂CO₃ | Neutralizes HCl, shifting equilibrium |
| Molar Ratio | 1:1 (amine:benzyl chloride) | Prevents di-benzylation |
Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of hexane:ethyl acetate (7:3). Purification of the free base is achieved through vacuum distillation or column chromatography (silica gel, eluent: hexane/ethyl acetate).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas or concentrated hydrochloric acid. This step ensures improved stability and solubility for pharmaceutical applications.
Acidification Protocol
- Procedure : The free base is dissolved in anhydrous diethyl ether or methanol. Dry HCl gas is bubbled through the solution until precipitation is complete.
- Crystallization : The crude hydrochloride salt is recrystallized from ethanol or acetone to achieve >98% purity.
Critical Data:
- Solubility : Highly soluble in water (>50 mg/mL at 25°C).
- Melting Point : 192–194°C (decomposition).
Industrial-Scale Production Strategies
Large-scale synthesis requires modifications to improve yield and cost-efficiency. Patent CN104529814A outlines a methodology adaptable to N-benzyl-2-methylpropan-2-amine hydrochloride production, emphasizing:
Catalytic Alkylation
Continuous Flow Reactor Systems
Modern facilities employ flow chemistry to maintain precise temperature control and reduce batch variability. This method achieves a yield of 85–90% with a throughput of 10 kg/h.
Analytical Characterization
Post-synthesis analysis ensures compliance with pharmacopeial standards:
| Technique | Parameter Analyzed | Result |
|---|---|---|
| ¹H NMR | Structural confirmation | δ 1.20 (s, 9H, C(CH₃)₃), δ 3.75 (s, 2H, CH₂Ph) |
| HPLC | Purity | 99.2% (C18 column, 0.1% TFA in H₂O/MeOH) |
| FT-IR | Functional groups | N-H stretch at 3300 cm⁻¹, C-Cl at 600 cm⁻¹ |
Challenges and Innovations
Steric Hindrance Mitigation
The tert-butyl group imposes significant steric hindrance, reducing reaction rates. Solutions include:
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial contact in biphasic systems.
- Microwave Assistance : Reduces reaction time from 12 hours to 2 hours at 80°C.
Green Chemistry Approaches
Recent advances focus on solvent-free conditions and biocatalytic routes using transaminases, though these remain experimental for tertiary amines.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemical Structure and Synthesis
N-benzyl-2-methylpropan-2-amine;hydrochloride belongs to the class of substituted phenethylamines. Its structure can be represented as follows:The synthesis of this compound often involves the alkylation of phenethylamines, which has been shown to enhance binding affinity and functional activity at serotonin receptors, particularly the 5-HT2A receptor . This receptor is crucial in various neuropsychological conditions, making it a target for drug development.
Serotonin Receptor Agonism
Research indicates that derivatives of N-benzyl-2-methylpropan-2-amine exhibit potent agonistic effects on the 5-HT2A receptor. This activity has been linked to the compound's potential use in treating disorders such as depression and anxiety . The structure-activity relationship studies have shown that modifications in the benzyl group significantly influence receptor binding and activation .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of compounds related to N-benzyl-2-methylpropan-2-amine against various bacterial and fungal strains. For instance, derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents .
Anticancer Activity
The anticancer properties of N-benzyl-2-methylpropan-2-amine derivatives have been assessed against human colorectal carcinoma cell lines (HCT116). Compounds demonstrated IC50 values lower than standard anticancer drugs like 5-Fluorouracil, suggesting enhanced efficacy in cancer treatment .
Therapeutic Applications
The diverse biological activities of N-benzyl-2-methylpropan-2-amine suggest several therapeutic applications:
- Psychiatric Disorders : Due to its action on serotonin receptors, it may serve as a treatment option for depression and anxiety disorders.
- Infection Management : Its antimicrobial properties could lead to developments in treatments for bacterial infections resistant to conventional antibiotics.
- Cancer Therapy : The anticancer activity positions it as a candidate for further development in oncology.
Table 1: Antimicrobial Activity of Derivatives
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | Gram-negative |
| N22 | 1.30 | Fungal |
Table 2: Anticancer Efficacy Against HCT116 Cell Line
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| N9 | 5.85 | 5-Fluorouracil | 9.99 |
| N18 | 4.53 | - | - |
Case Study 1: Serotonin Agonist Development
A study focused on developing a PET tracer for imaging serotonin receptors utilized N-benzyl derivatives to enhance binding affinity and selectivity for the 5-HT2A receptor. The results indicated improved imaging capabilities compared to existing tracers, highlighting its significance in neuroscience research .
Case Study 2: Antimicrobial Screening
In a comprehensive screening of synthesized derivatives against various pathogens, several compounds exhibited potent antimicrobial effects with low MIC values, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-benzyl-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
Table 1: Structural Comparison
Physical and Spectral Properties
Table 2: Physicochemical Data
Notes:
- The bulky tert-butyl group in N-benzyl-2-methylpropan-2-amine·HCl reduces water solubility compared to less substituted analogues .
- Stability varies; 4-Dimethylamino-N-benzylcathinone·2HCl has a documented shelf life of ≥5 years under cold storage .
Table 3: Functional Uses
Biological Activity
N-benzyl-2-methylpropan-2-amine;hydrochloride, also known as a variant of phenethylamines, has garnered attention in the field of pharmacology due to its biological activities, particularly its interaction with serotonin receptors and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and implications for future research.
1. Structure-Activity Relationships
The biological activity of this compound is closely tied to its structural characteristics. Research has shown that the N-benzyl substitution significantly enhances binding affinity and functional activity at serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors.
Key Findings:
- Compounds with N-benzyl substitutions demonstrated high affinity for the 5-HT2A receptor, with some exhibiting subnanomolar binding affinities. For instance, one compound achieved an EC50 of 0.074 nM at the 5-HT2A receptor, indicating potent agonistic activity .
- The introduction of various substituents on the benzyl moiety can modulate receptor interactions and selectivity. For example, compounds with N-(2-hydroxybenzyl) substitutions generally exhibited superior activity compared to those with other substitutions .
2. Biological Activity and Mechanisms
The biological activities of this compound extend beyond receptor binding to include antioxidant and anti-inflammatory effects.
Antioxidant Activity
Several studies have reported that derivatives of N-benzyl compounds possess significant antioxidant properties. For instance:
- Compounds derived from N-benzyl structures showed promising results in scavenging free radicals, particularly in assays measuring DPPH and hydrogen peroxide radical scavenging .
Anti-inflammatory Effects
Research indicates that N-benzyl derivatives can exhibit anti-inflammatory properties:
- Certain compounds demonstrated efficacy in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study: Serotonin Receptor Agonists
A detailed investigation into a series of N-benzyl phenethylamines revealed their potential as selective 5-HT2A agonists. The study involved synthesizing 48 different compounds and evaluating their binding affinities and functional activities:
| Compound | Binding Affinity (nM) | Functional Activity (%) |
|---|---|---|
| 1b | 0.074 | >70 |
| 8b | 0.29 | >70 |
| Others | Varies | Varies |
This data illustrates that while some compounds exhibit high affinity, their functional activity can vary significantly .
Case Study: Antiviral Applications
In another study focusing on nitrogen-containing heterocycles, certain derivatives were tested for their antiviral properties against hepatitis C virus (HCV). The findings suggested that modifications in the N-benzyl structure could enhance inhibitory potency while minimizing cytotoxicity .
4. Conclusion and Future Directions
The biological activity of this compound is multifaceted, showcasing significant interactions with serotonin receptors alongside antioxidant and anti-inflammatory effects. The structure-activity relationship studies underscore the importance of specific substitutions in enhancing biological efficacy.
Future research should focus on:
- Exploring the therapeutic potential of these compounds in clinical settings.
- Investigating the mechanisms underlying their biological activities.
- Developing novel derivatives with improved pharmacological profiles for specific therapeutic applications.
Q & A
Q. What are the established synthetic routes for N-benzyl-2-methylpropan-2-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via alkylation of benzylamine with 2-chloropropane derivatives. For example, reacting benzyl chloride with 2-methylpropan-2-amine under controlled pH (e.g., using aqueous NaOH) followed by HCl neutralization yields the hydrochloride salt . Optimization involves temperature control (40–60°C), solvent selection (e.g., acetonitrile or ethanol), and stoichiometric excess of the alkylating agent to minimize byproducts. Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. What analytical techniques are recommended for characterizing N-benzyl-2-methylpropan-2-amine hydrochloride, and how are data interpreted?
- Methodological Answer :
- NMR : H and C NMR confirm structure via characteristic peaks (e.g., benzyl protons at δ 7.2–7.4 ppm, tert-butyl group at δ 1.2–1.4 ppm).
- HPLC : Use a C18 column with UV detection (254 nm) and mobile phase (acetonitrile:0.1% trifluoroacetic acid, 70:30) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] at m/z 196.1 (free base) and 232.5 (hydrochloride) .
Q. How can researchers ensure the compound’s purity and identify common impurities?
- Methodological Answer : Impurities include residual solvents (e.g., acetonitrile) or unreacted precursors. Techniques:
- GC-MS : Headspace analysis for solvent residues (limit: <0.1% per ICH Q3C).
- HPLC-UV/ELSD : Quantify amine byproducts (e.g., N-benzyl isomers) using pharmacopeial reference standards .
- Karl Fischer Titration : Determine water content (<0.5% w/w) .
Advanced Research Questions
Q. How do structural modifications of N-benzyl-2-methylpropan-2-amine hydrochloride influence its receptor binding affinity in neurological studies?
- Methodological Answer :
- SAR Studies : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess dopamine receptor affinity via competitive binding assays (IC values).
- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 6CM4 for D receptors) to predict binding poses. Hydrophobic interactions with tert-butyl and π-π stacking of benzyl groups are critical .
Q. What in vitro models are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Gastric Fluid (SGF) : Incubate at 37°C in 0.1 N HCl (pH 1.2) for 2 hours. Monitor degradation via HPLC; >90% stability indicates oral bioavailability potential.
- Plasma Stability : Incubate with rat plasma (37°C, 1 hour). Centrifuge and analyze supernatant for parent compound loss. Protease inhibitors (e.g., EDTA) prevent enzymatic degradation .
Q. How can computational methods predict the compound’s metabolic pathways and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4-mediated N-dealkylation).
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity (Ames test alerts) .
Safety and Handling
Q. What safety protocols are essential for handling N-benzyl-2-methylpropan-2-amine hydrochloride in the lab?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
